Propyl picolinate
Overview
Description
Propyl picolinate is an ester derived from picolinic acid and propanol. It is a compound of interest due to its potential applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a propyl group attached to the oxygen atom of the picolinic acid, forming an ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl picolinate can be synthesized through the esterification of picolinic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. This method allows for the efficient production of the ester on a large scale. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Propyl picolinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to picolinic acid and propanol.
Oxidation: The ester can undergo oxidation reactions, particularly at the propyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of this compound can yield alcohols or other reduced derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Picolinic acid and propanol.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Scientific Research Applications
Propyl picolinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential role in biological systems, particularly in metal ion chelation and transport.
Medicine: Explored for its potential therapeutic applications, including its role in zinc absorption and metabolism.
Industry: Utilized in the production of various industrial chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Propyl picolinate can be compared with other picolinate esters and derivatives, such as:
- Methyl picolinate
- Ethyl picolinate
- Butyl picolinate
Uniqueness: this compound is unique due to its specific ester linkage and the properties conferred by the propyl group
Comparison with Similar Compounds
- Methyl picolinate: An ester of picolinic acid with methanol.
- Ethyl picolinate: An ester of picolinic acid with ethanol.
- Butyl picolinate: An ester of picolinic acid with butanol.
Properties
IUPAC Name |
propyl pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-7-12-9(11)8-5-3-4-6-10-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFCDUKAUBQIBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477342 | |
Record name | Propyl picolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98996-05-5 | |
Record name | Propyl picolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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